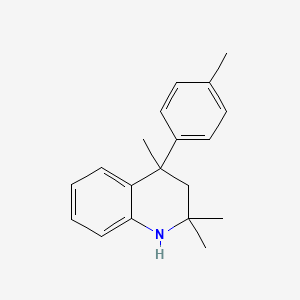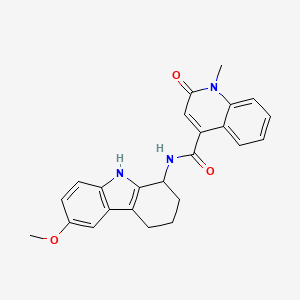![molecular formula C27H30F3N3O3 B11029924 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11029924.png)
2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole class of heterocyclic compounds.
- Our compound contains an indole core, a piperazine ring, and a dioxinoquinoline moiety. Its structure combines diverse functional groups, which often correlate with interesting biological properties .
Indole: is a benzopyrrole with a benzenoid nucleus and 10 π-electrons, making it aromatic. It’s found in various natural compounds and synthetic drug molecules.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I can provide general strategies for constructing similar indole derivatives.
- Researchers often use electrophilic substitution reactions on indole due to its π-electron-rich nature. For example, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed reactions can introduce substituents.
- Industrial production methods would likely involve scalable processes, but without specific data, I can’t provide precise details.
Chemical Reactions Analysis
Oxidation: Indole derivatives can undergo oxidation, leading to various functional groups (e.g., oxindoles, indoxyls).
Reduction: Reduction of the indole nucleus can yield dihydroindoles.
Substitution: SNAr reactions allow substitution at the C3 position (e.g., halogenation, alkylation, acylation).
Common Reagents: Reagents like N-bromosuccinimide (NBS), Grignard reagents, and Lewis acids are useful.
Major Products: These depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicine: Indole derivatives exhibit diverse pharmacological activities. They’re investigated for antiviral, anti-inflammatory, anticancer, and antidiabetic properties.
Chemistry: Indole-based compounds serve as building blocks in organic synthesis.
Biology: Some indole derivatives act as plant hormones (e.g., indole-3-acetic acid).
Industry: Indole derivatives find applications in agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
- Without specific data on our compound, I can’t provide its exact mechanism. indole derivatives often interact with receptors, enzymes, or cellular pathways.
- Molecular targets could include G protein-coupled receptors (GPCRs), kinases, or transcription factors.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds. you can compare our compound’s structure, functional groups, and biological activities with other known indole derivatives.
Remember that this compound’s uniqueness lies in its intricate structure, combining different functional elements.
Properties
Molecular Formula |
C27H30F3N3O3 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone |
InChI |
InChI=1S/C27H30F3N3O3/c1-18-16-26(2,3)33(22-15-24-23(14-21(18)22)35-11-12-36-24)25(34)17-31-7-9-32(10-8-31)20-6-4-5-19(13-20)27(28,29)30/h4-6,13-16H,7-12,17H2,1-3H3 |
InChI Key |
AXZQYPXZFFHKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11029842.png)
![Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11029849.png)

![2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid](/img/structure/B11029854.png)
![N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)
![Methyl 7-isopentyl-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B11029868.png)
![methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11029877.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine](/img/structure/B11029883.png)

![8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029895.png)

![4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11029901.png)
![Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11029904.png)
![7-amino-N-(2,3-dichlorophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-4-carboxamide](/img/structure/B11029913.png)
